1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound characterized by the presence of both difluorophenyl and sulfonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a suitable difluorobenzene derivative with a nucleophile.
Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions. This can be achieved by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.
Substitution: Substituted derivatives with nucleophiles replacing sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and sulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperazine
- 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)morpholine
- 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to its specific piperidine ring structure, which can influence its reactivity and binding properties. The presence of both difluorophenyl and sulfonyl groups further enhances its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4S2/c1-20(16,17)9-5-7-15(8-6-9)21(18,19)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRDIPRZQWHWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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